![molecular formula C14H12O6S B564479 4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenyl hydrogen sulfate CAS No. 858187-19-6](/img/structure/B564479.png)
4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenyl hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenyl hydrogen sulfate” is a chemical compound with the molecular formula C14H12O6S . It is also known as resveratrol-4’-O-sulfate . The molecular weight of this compound is 308.31 g/mol .
Molecular Structure Analysis
The InChI representation of the molecule isInChI=1S/C14H12O6S/c15-12-7-11 (8-13 (16)9-12)2-1-10-3-5-14 (6-4-10)20-21 (17,18)19/h1-9,15-16H, (H,17,18,19) . The Canonical SMILES representation is C1=CC (=CC=C1C=CC2=CC (=CC (=C2)O)O)OS (=O) (=O)O . Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm³ . The index of refraction is 1.659 . The molecule has 6 hydrogen bond acceptors and 3 hydrogen bond donors . It has 4 rotatable bonds . The topological polar surface area is 112 Ų . The compound has a complexity of 437 .Applications De Recherche Scientifique
Cancer Treatment and Chemotherapy Susceptibility
Resveratrol-4’-O-sulfate has been found to increase the susceptibility of cancer-resistant cells to chemotherapy. It acts on various cellular mechanisms to aid in the treatment of cancer .
Anti-Inflammatory Effects
Studies have shown that resveratrol derivatives decrease the production of pro-inflammatory cytokines and inhibit gene expression associated with inflammation, which can be beneficial in treating inflammatory diseases .
Cardiovascular Disease Protection
Resveratrol and its metabolites, including resveratrol-4’-O-sulfate, offer several protective benefits against cardiovascular diseases (CVDs) by affecting underlying biological pathways .
Autophagy Stimulation
Resveratrol-4’-O-sulfate stimulates autophagy, the process of removing and recycling damaged cellular components, which is crucial for maintaining cellular health and preventing diseases .
Nanoparticle Formulation for Enhanced Delivery
Nanoparticle formulations of resveratrol, such as resveratrol-loaded or resveratrol-conjugated nanoparticles, show enhanced anticancer potency compared to free resveratrol, improving drug delivery and efficacy .
Metabolic Regulation and Weight Loss
Resveratrol assists in weight loss by decreasing lipogenesis and has potential applications in managing obesity and related metabolic disorders .
Neurological Illness Prevention
The compound has been associated with the prevention of neurological illnesses through its action on various molecular pathways .
Dermatological Applications
Topical uses of resveratrol-4’-O-sulfate include the treatment of skin hyperpigmentation and other skin-related conditions .
Each of these applications is backed by scientific research that explores the potential therapeutic benefits of resveratrol-4’-O-sulfate in various fields. The compound’s diverse target sites contribute to its wide range of health benefits .
Mécanisme D'action
Target of Action
Resveratrol-4’-O-sulfate, a metabolite of resveratrol, has been shown to interact with several targets. It has been reported to inhibit both COX and QR2 enzymes . The compound also interacts with the UDP-glucuronosyltransferase (UGT) family of enzymes, which catalyzes the glucuronidation of resveratrol .
Mode of Action
Resveratrol-4’-O-sulfate interacts with its targets, leading to various cellular changes. For instance, it can inhibit the COX and QR2 enzymes . Furthermore, it can be transformed back into resveratrol in human colorectal cells , which then exerts its own effects, such as anti-inflammatory and antioxidant activities .
Biochemical Pathways
Resveratrol-4’-O-sulfate is involved in several biochemical pathways. It is produced by the sulfation of resveratrol, primarily by the SULT1A2 enzyme . Once inside the cell, it can be hydrolyzed back into resveratrol . Resveratrol itself has been shown to affect various pathways, including the p38 mitogen-activated protein kinase (MAPK) pathway , and the AMP-activated protein kinase (AMPK) pathway .
Pharmacokinetics
Resveratrol-4’-O-sulfate exhibits specific pharmacokinetic properties. It is absorbed orally but has low bioavailability . It can be regenerated into resveratrol in the body, which accounts for about 2% of the total resveratrol species present in plasma . The compound and its major conjugates account for 40 to 55% of the dose in urine, indicating a high extent of absorption .
Result of Action
The action of resveratrol-4’-O-sulfate leads to various molecular and cellular effects. It has been shown to induce autophagy and senescence in human cancer cells . These effects are thought to be due to the regeneration of resveratrol, which has potent anti-inflammatory and antioxidant properties .
Action Environment
The action of resveratrol-4’-O-sulfate can be influenced by various environmental factors. For instance, the extent of cellular uptake of the compound is dependent on specific membrane transporters . Moreover, the compound’s action can be influenced by the presence of sulfatase inhibitors, which reduce intracellular resveratrol .
Propriétés
IUPAC Name |
[4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl] hydrogen sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O6S/c15-12-7-11(8-13(16)9-12)2-1-10-3-5-14(6-4-10)20-21(17,18)19/h1-9,15-16H,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTTWDFKZULRPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50700260 |
Source


|
| Record name | 4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenyl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50700260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
858187-19-6 |
Source


|
| Record name | 4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenyl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50700260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

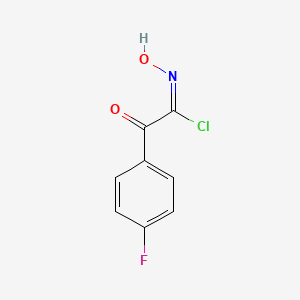
![1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride](/img/structure/B564397.png)
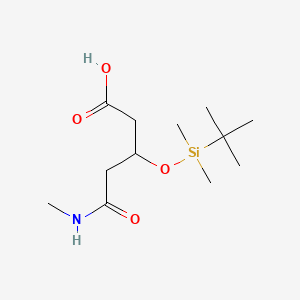
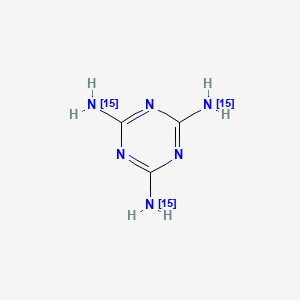
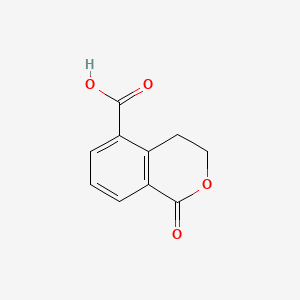
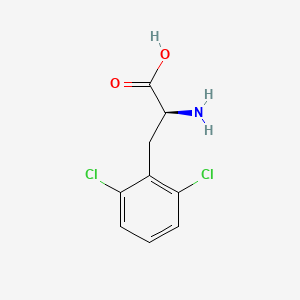
![6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine, dihydrochloride](/img/structure/B564408.png)

![Bicyclo[4.1.0]hepta-2,4-diene-7-carboxamide](/img/structure/B564412.png)




